Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic organic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 6-ethyl group, a methyl carboxylate at position 3, and a benzamido moiety modified with a 2,6-dimethylmorpholino sulfonyl group at position 2.
Synthetic routes for analogous thieno-pyridine derivatives often involve multi-step condensation and cyclization reactions. For example, thiazolo-pyrimidine derivatives () were synthesized via refluxing thiouracil precursors with aldehydes in acetic anhydride . While direct synthesis details for the target compound are absent, its structural analogs (e.g., ) highlight the use of benzamido and sulfonyl groups introduced via amide coupling or sulfonation reactions .
Properties
IUPAC Name |
methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S2/c1-5-26-11-10-19-20(14-26)34-23(21(19)24(29)32-4)25-22(28)17-6-8-18(9-7-17)35(30,31)27-12-15(2)33-16(3)13-27/h6-9,15-16H,5,10-14H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNXNWPFTFWPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS Number: 1216768-63-6) is a complex organic compound with potential pharmaceutical applications. Its structure features a thieno[2,3-c]pyridine core and incorporates a sulfonamide moiety and a morpholino group, which suggest possible interactions with various biological targets. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 544.1 g/mol. The compound's structure can be represented as follows:
Biological Activity
1. Anticancer Potential
Research indicates that compounds containing thieno-pyridine cores exhibit significant anticancer activity. For instance, derivatives of thienopyridine have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The sulfonamide group present in this compound may enhance its interaction with biological targets involved in tumor growth.
2. Antibacterial Properties
Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide moiety in this compound suggests it may possess similar activity against bacterial infections. Studies have shown that sulfonamide derivatives can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
3. CNS Activity
Compounds containing morpholine rings have been associated with central nervous system (CNS) activity. The morpholino group in this compound may contribute to neuroactive properties, potentially making it a candidate for treating neurological disorders .
The synthesis of this compound typically involves multiple synthetic steps to achieve high yield and purity. The synthetic routes often include the formation of the thieno-pyridine core followed by the introduction of the sulfonamide and morpholino groups.
Mechanism of Action:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest potential interactions with various biological macromolecules including enzymes and receptors involved in cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thienopyridine Derivatives | Thieno-pyridine core | Anticancer activity |
| Sulfanilamide | Sulfonamide group | Antibacterial properties |
| Morpholine Derivatives | Morpholine ring | CNS activity |
These findings highlight the potential pharmacological profiles that this compound may possess due to its unique structural components.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related derivatives are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure: All compounds share the tetrahydrothieno[2,3-c]pyridine scaffold, but substituents at positions 2, 3, and 6 differ significantly. The ethyl group at position 6 (target) may reduce steric hindrance relative to the benzyl group in and derivatives, possibly improving target binding .
Functional Group Impact: Sulfonamide vs. Benzoyl/Amino: The target’s sulfonamide-linked morpholine (pKa ~6.5) could enhance water solubility and membrane permeability compared to the benzoyl () or methylsulfonyl () groups . Ester vs. Carboxamide: The methyl carboxylate (target) may confer metabolic stability over the carboxamide in , which is prone to hydrolysis .
In contrast, ’s derivative (330.4 g/mol) adheres more closely to drug-likeness guidelines .
Hypothetical Applications: The morpholino sulfonyl group in the target compound is structurally analogous to kinase inhibitors (e.g., PI3K/mTOR inhibitors), while the methylsulfonyl group in ’s derivative resembles COX-2 inhibitors like Celecoxib .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for constructing the morpholino sulfonyl benzamido moiety in this compound?
- Methodological Answer : The sulfonyl benzamido group can be synthesized via a coupling reaction between a sulfonyl chloride derivative and a benzamido precursor. A reflux setup with acetic anhydride/acetic acid (10:20 mL) and sodium acetate (0.5 g) as a catalyst is effective for analogous sulfonamide formations. Crystallization from solvents like DMF/water mixtures ensures purity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- IR spectroscopy to confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons, methyl groups, and morpholino ring signals.
- Mass spectrometry (MS) to verify molecular weight (e.g., m/z 386–403 range for structurally similar compounds) .
Q. What purification strategies are effective for isolating the compound post-synthesis?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted intermediates. For polar byproducts, recrystallization from DMF/water (1:2 ratio) improves purity, as demonstrated in thiazolo-pyrimidine syntheses .
Q. How can researchers ensure the stability of the compound during storage?
- Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the sulfonyl group or ester moiety. Similar sulfonamide derivatives show stability for >6 months under these conditions .
Q. What are the key considerations for optimizing reaction yields in the synthesis?
- Methodological Answer : Control reaction time (2–12 hours for analogous syntheses) and stoichiometry (1:1 molar ratio of sulfonyl chloride to benzamido precursor). Use anhydrous solvents and catalytic sodium acetate to enhance coupling efficiency .
Advanced Research Questions
Q. How to address discrepancies in NMR spectral data caused by dynamic molecular conformations?
- Methodological Answer : Perform variable-temperature (VT) NMR to resolve overlapping signals from conformational flexibility. Computational modeling (e.g., DFT calculations) can predict dominant conformers, aiding peak assignment. Epimer separation via chiral HPLC may also resolve ambiguities .
Q. What strategies resolve low yields in the coupling of the tetrahydrothieno pyridine core?
- Methodological Answer : Optimize coupling reagents (e.g., HATU or EDCI) and activate the carboxylate group with DIPEA. Microwave-assisted synthesis (80–100°C, 30–60 minutes) improves reaction kinetics for sterically hindered intermediates .
Q. How to differentiate between isomeric byproducts during synthesis?
- Methodological Answer : Use LC-MS/MS with a C18 column (acetonitrile/water + 0.1% formic acid) to separate isomers. High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) identify positional isomerism in the morpholino or thieno-pyridine moieties .
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., kinases or GPCRs). Molecular dynamics (MD) simulations (50–100 ns) assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition in mammalian cells) .
Q. How to validate the compound's purity when traditional methods show limitations?
- Methodological Answer : Employ orthogonal techniques:
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- HPLC-UV/ELSD with a phenyl-hexyl column (gradient elution) to detect trace impurities (<0.1%).
- Thermogravimetric analysis (TGA) to rule out solvent retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
